4-Chloro-2-methoxy-5-nitrobenzoic acid
Description
4-Chloro-2-methoxy-5-nitrobenzoic acid is a substituted benzoic acid derivative characterized by a chlorine atom at position 4, a methoxy group at position 2, and a nitro group at position 5 on the aromatic ring. Its reactivity is influenced by the electron-withdrawing nitro and chloro groups, which activate the aromatic ring for electrophilic substitution at specific positions, while the methoxy group may enhance solubility in polar solvents.
Properties
IUPAC Name |
4-chloro-2-methoxy-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO5/c1-15-7-3-5(9)6(10(13)14)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBXOVZBSUWTCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00511424 | |
| Record name | 4-Chloro-2-methoxy-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00511424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68255-77-6 | |
| Record name | 4-Chloro-2-methoxy-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00511424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methoxy-5-nitrobenzoic acid typically involves the nitration of 4-chloro-2-methoxybenzoic acid. The process begins with the chlorination of 2-methoxybenzoic acid to introduce the chloro group. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methoxy-5-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of 4-amino-2-methoxy-5-nitrobenzoic acid.
Reduction: Formation of 4-chloro-2-methoxy-5-aminobenzoic acid.
Oxidation: Formation of 4-chloro-2-carboxy-5-nitrobenzoic acid.
Scientific Research Applications
4-Chloro-2-methoxy-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methoxy-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and methoxy groups influence the compound’s lipophilicity and ability to penetrate biological membranes. These interactions can affect various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Benzoic Acid Derivatives
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in this compound increases acidity (pKa ~1.5–2.5 estimated) compared to non-nitro analogs like 5-Chloro-2-methoxybenzoic acid. For comparison, 2-Chloro-4-nitrobenzoic acid has a measured pKa of 1.96 .
- Reactivity in Synthesis : The fluorine atom in 4-Chloro-2-fluoro-5-nitrobenzoic acid enhances leaving-group ability, enabling nucleophilic substitution reactions to form benzodiazepines and succinimides . In contrast, the methoxy group in the target compound may direct electrophilic attacks to specific ring positions.
Crystallographic and Hydrogen-Bonding Patterns
Crystallographic studies of related compounds, such as 4-Chloro-2-nitrobenzoic acid, reveal robust hydrogen-bonding networks (e.g., O–H···O and N–H···O interactions) that stabilize crystal structures . For instance, 4-Chloro-2-methyl-5-nitrobenzoic acid melts at ~210–215°C , whereas the methoxy analog likely has a lower melting point due to reduced symmetry.
Research Findings and Limitations
- Synthetic Utility : The nitro group in this compound facilitates reduction to amines, enabling access to diverse heterocycles. However, competing reactions (e.g., demethylation or nitro group displacement) may require optimized conditions .
- Limitations : Steric hindrance from the methoxy group may limit reactivity in bulky electrophilic reagents. For example, attempts to synthesize 8-membered benzodiazocine cycles from similar substrates failed due to geometric constraints .
Biological Activity
4-Chloro-2-methoxy-5-nitrobenzoic acid (C8H6ClNO5) is a benzoic acid derivative that has garnered attention for its diverse biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of anticancer agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a chloro group, a methoxy group, and a nitro group attached to a benzoic acid backbone. Its chemical structure can be represented as follows:
Mechanisms of Biological Activity
The biological activities of this compound are primarily attributed to its ability to interact with various biological targets:
- Antitumor Activity : Studies indicate that this compound can induce apoptosis in cancer cell lines such as A549 (lung cancer) and Caco-2 (colon adenocarcinoma). The mechanism involves the inhibition of proteasome activity, leading to selective apoptosis in cancer cells while sparing normal cells .
- Antimicrobial Effects : Benzoic acids, including derivatives like this compound, exhibit antibacterial and antifungal properties. These effects are linked to the disruption of microbial cell membranes and interference with metabolic pathways .
Case Studies
-
Antitumor Efficacy :
- In vitro studies reveal that treatment with this compound at concentrations ranging from 5 µM to 60 µM significantly suppressed the proliferation of A549 and Caco-2 cells. The IC50 values were determined to be approximately 8.82 µM for A549 cells and 0.00053 µM for Caco-2 cells .
- The compound's ability to induce apoptosis was confirmed using MTT assays, where cell viability decreased significantly after treatment.
- Metal Complex Formation :
- Antimicrobial Activity :
Data Tables
| Compound | Cell Line | Concentration (µM) | IC50 (µM) | % Growth Inhibition |
|---|---|---|---|---|
| This compound | A549 | 20 | 8.82 | 75.70 |
| This compound | Caco-2 | 20 | 0.00053 | 72.70 |
| Cu(II) complex with above | A549 | 20 | N/A | Similar to above |
| Cu(II) complex with above | Caco-2 | 20 | N/A | Similar to above |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
